Diethyl 3-fluorophthalate Diethyl 3-fluorophthalate
Brand Name: Vulcanchem
CAS No.: 65610-10-8
VCID: VC13524382
InChI: InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol

Diethyl 3-fluorophthalate

CAS No.: 65610-10-8

Cat. No.: VC13524382

Molecular Formula: C12H13FO4

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 3-fluorophthalate - 65610-10-8

Specification

CAS No. 65610-10-8
Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
IUPAC Name diethyl 3-fluorobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key UYLPXIAVONWVOP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Diethyl 3-fluorophthalate possesses the molecular formula C12_{12}H13_{13}FO4_4, with a molecular weight of 232.19 g/mol. The structure consists of a phthalic acid backbone modified by a fluorine substituent at the 3-position and two ethyl ester groups (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12_{12}H13_{13}FO4_4
Molecular Weight232.19 g/mol
CAS Registry Number65610-10-8
Boiling PointNot reported-
Melting PointNot reported-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves esterification of 3-fluorophthalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions to drive the equilibrium toward ester formation:

3-Fluorophthalic Acid+2EtOHH2SO4Diethyl 3-Fluorophthalate+2H2O\text{3-Fluorophthalic Acid} + 2\,\text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Diethyl 3-Fluorophthalate} + 2\,\text{H}_2\text{O}

Key parameters include:

  • Molar ratio: Excess ethanol (3:1) to ensure complete esterification.

  • Temperature: Reflux at ~78°C (ethanol’s boiling point).

  • Catalyst loading: 1–5% (w/w) sulfuric acid.

Industrial-Scale Production

Industrial methods optimize yield and efficiency through continuous flow processes, which enhance heat transfer and reduce reaction time. Advanced catalysts, such as immobilized lipases or ion-exchange resins, are under investigation to replace corrosive acids.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The fluorine atom at the 3-position undergoes aromatic nucleophilic substitution with reagents like sodium hydroxide or amines, yielding derivatives with altered electronic properties. For example:

Diethyl 3-Fluorophthalate+NaOHDiethyl 3-Hydroxyphthalate+NaF\text{Diethyl 3-Fluorophthalate} + \text{NaOH} \rightarrow \text{Diethyl 3-Hydroxyphthalate} + \text{NaF}

Hydrolysis and Reduction

  • Acidic Hydrolysis: Cleaves ester groups to regenerate 3-fluorophthalic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces ester groups to alcohols, forming 3-fluorophthalyl alcohol derivatives.

Applications in Research and Industry

Radiolabeling for PET Imaging

Recent work at the University of Nebraska-Lincoln demonstrated the synthesis of [18^{18}F]Diethyl 4-Fluorophthalate as a radiotracer for PET imaging. This compound enables real-time tracking of plasticizer biodistribution in mammalian systems, addressing gaps in understanding short-term exposure effects .

Toxicological and Environmental Considerations

Table 2: Comparative Toxicity of Phthalates

CompoundOral LD50_{50} (Rat)Chronic Effects
Diethyl Phthalate (DEP)>5,500 mg/kgLiver/kidney toxicity
Dimethyl Phthalate6,800 mg/kgOcular/respiratory irritation
Diethyl 3-FluorophthalateNot reportedSuspected endocrine effects

Environmental Persistence

Fluorinated phthalates may exhibit increased environmental persistence due to the stability of the C-F bond, though biodegradation studies are lacking. Regulatory agencies recommend precautionary handling to minimize ecological release .

Analytical Methods and Characterization

Chromatographic Techniques

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves diethyl 3-fluorophthalate from reaction byproducts.

  • GC-MS: Quantifies volatile derivatives after silylation or methylation .

Spectroscopic Identification

  • 1^1H NMR: Signals at δ 1.3–1.4 (ethyl CH3_3), δ 4.2–4.4 (ethyl CH2_2), and δ 7.5–8.1 (aromatic protons).

  • IR Spectroscopy: Strong absorptions at 1,720 cm1^{-1} (ester C=O) and 1,250 cm1^{-1} (C-F).

Future Directions and Research Gaps

  • Toxicokinetics: PET studies using 18^{18}F-labeled analogs could elucidate absorption and metabolism pathways .

  • Green Synthesis: Developing non-corrosive catalysts for industrial-scale production.

  • Environmental Impact: Assessing biodegradability and bioaccumulation potential.

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